Product packaging for Spiro[4.4]non-3-en-2-one(Cat. No.:CAS No. 31297-51-5)

Spiro[4.4]non-3-en-2-one

Cat. No.: B2368333
CAS No.: 31297-51-5
M. Wt: 136.194
InChI Key: ZZOFYRXWBRWEFJ-UHFFFAOYSA-N
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Description

Spiro[4.4]non-3-en-2-one (CAS 31297-51-5) is a carbon-based spirocyclic compound with the molecular formula C9H12O and a molecular weight of 136.19 g/mol. Its structure features two cyclopentane rings connected at a single spiro carbon atom, with one ring incorporating an α,β-unsaturated ketone moiety. This unique, rigid three-dimensional architecture makes it a valuable building block in organic synthesis. The primary research value of this compound lies in its role as a synthetic intermediate. Its unique structural characteristics influence reactivity and selectivity in various chemical environments, making it a key intermediate for synthesizing more complex organic molecules (citation:4). Recent scientific literature highlights the significant interest in spiro[4.4]nonatriene systems, which exhibit spiroconjugation—a through-space interaction of perpendicular π-systems that can manipulate HOMO-LUMO gaps. This property is a valuable design element for developing novel optoelectronic materials and dyes (citation:2). Furthermore, related spiro[4.4]nonene scaffolds are found in compounds with notable biological activity. For instance, the antibiotic armeniaspirol A contains a spiro[4.4]non-8-ene core and has demonstrated potent activity against Gram-positive pathogens by acting as a protonophore that disrupts bacterial membrane potential (citation:6). This product is intended for research and laboratory use only. It is strictly for use in professional settings by qualified chemists and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B2368333 Spiro[4.4]non-3-en-2-one CAS No. 31297-51-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.4]non-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-8-3-6-9(7-8)4-1-2-5-9/h3,6H,1-2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOFYRXWBRWEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Spiro 4.4 Non 3 En 2 One and Its Structural Analogues

Direct Construction of the Spiro[4.4]non-3-en-2-one Spirocenter

The direct formation of the quaternary spirocyclic carbon at the heart of the spiro[4.4]nonane system is a challenging yet efficient approach. This section explores condensation reactions and modern multi-component and cascade strategies that enable the direct assembly of the this compound core.

Condensation Reactions in this compound Formation

Intramolecular aldol (B89426) condensation is a powerful tool for the formation of cyclic enones, and it can be effectively applied to the synthesis of the this compound system. This approach typically involves a diketone precursor where the two carbonyl groups are positioned to allow for the formation of a five-membered ring upon cyclization.

The key principle of this method is the base-catalyzed enolate formation at an α-carbon, followed by an intramolecular nucleophilic attack on the second carbonyl group. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone characteristic of the this compound structure. The regioselectivity of the enolate formation and the thermodynamic stability of the resulting ring system are critical factors that govern the outcome of the reaction. Five- and six-membered rings are generally favored due to their inherent stability. libretexts.org

For instance, a 1,5-diketone can undergo an intramolecular aldol reaction to form a five-membered ring. In the context of this compound synthesis, a suitably substituted cyclopentane (B165970) derivative bearing a keto-aldehyde or diketone side chain can be envisioned as a precursor. The choice of base and reaction conditions is crucial to control the reaction pathway and avoid competing intermolecular reactions.

While specific examples detailing the synthesis of the parent this compound via this method are not extensively documented in readily available literature, the fundamental principles of intramolecular aldol condensation provide a clear and viable synthetic route. The reaction proceeds through a reversible mechanism, which allows for the preferential formation of the most thermodynamically stable product. libretexts.org

Multi-Component and Cascade Cyclization Strategies

Modern synthetic chemistry has seen a surge in the development of multi-component and cascade reactions, which offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. These strategies have been successfully employed in the synthesis of spirocyclic systems, including analogues of this compound.

A notable example is the gold(I)-catalyzed spirocyclization of 1-ene-4,9-diyne esters, which leads to the formation of azaspiro[4.4]nonenone derivatives. rsc.org This cascade reaction proceeds through a series of intricate steps, including a 1,2- or 1,3-acyloxy migration, a Nazarov cyclization, a 5-exo-dig cyclization, and a final 1,5-acyl migration. rsc.org The complexity of this transformation highlights the power of cascade reactions in constructing complex spirocyclic frameworks from acyclic precursors.

Similarly, silver-catalyzed cascade reactions involving the 1,6-addition and 5-exo-dig cyclization of para-quinone methides with propargyl malonates have been developed to synthesize spiro[4.5]deca-6,9-dien-8-ones. nih.gov While this leads to a slightly different spirocyclic system, the underlying principle of a cascade cyclization to build the spiro core is directly relevant.

Multi-component reactions (MCRs) also provide an efficient entry into spirocyclic frameworks. For instance, a microwave-assisted Knoevenagel/Michael/cyclization multi-component domino reaction has been utilized for the synthesis of various spiro compounds. mdpi.com These reactions bring together multiple starting materials in a single pot to construct the final product, often with high efficiency and stereoselectivity. While a direct MCR for this compound is not explicitly detailed, the adaptability of MCRs suggests their potential in accessing this scaffold.

Table 1: Examples of Cascade Cyclization Strategies for Spirocyclic Ketone Synthesis
Reaction TypePrecursorCatalystProductReference
Gold-Catalyzed Spirocyclization1-ene-4,9-diyne estersGold(I)Azaspiro[4.4]nonenone rsc.org
Silver-Catalyzed Cascadepara-Quinone methides and propargyl malonatesSilverSpiro[4.5]deca-6,9-dien-8-ones nih.gov

Ring-Forming Reactions Employed in Spiro[4.4]nonane Synthesis

An alternative and widely used approach to the synthesis of spiro[4.4]nonane derivatives involves the construction of one or both of the cyclopentane rings through various ring-forming reactions. Cycloaddition reactions are particularly powerful in this regard, offering high levels of control over stereochemistry and regiochemistry.

Cycloaddition Reactions for Spiro[4.4]nonane Scaffolds

Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are fundamental strategies for the construction of cyclic systems. In the context of spiro[4.4]nonane synthesis, these reactions can be employed to build one of the five-membered rings onto a pre-existing cyclopentane derivative or to construct both rings in a sequential or concerted manner.

A method for the synthesis of fused spiro[4.4]-nonane-dione derivatives has been developed based on a Diels-Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione as the dienophile. nih.gov This is followed by an immediate aromatization of the adduct. This demonstrates the utility of [4+2] cycloadditions in elaborating the spiro[4.4]nonane core.

Phosphine-catalyzed [3+2]-cycloadditions of 2-methylene γ-lactams with ylides derived from 2-butynoic acid derivatives have been shown to produce 2-azaspiro[4.4]nonan-1-ones. osti.gov This highlights the versatility of cycloaddition strategies in accessing heteroatom-containing spiro[4.4]nonane systems.

1,3-Dipolar cycloadditions are powerful and versatile reactions for the synthesis of five-membered heterocyclic rings. nih.gov This methodology has been extensively used to construct spiro[4.4]nonane systems with a high degree of regio- and stereocontrol. The reaction involves a 1,3-dipole, such as a nitrone or an azomethine ylide, and a dipolarophile, typically an alkene or alkyne.

The synthesis of spiro[4.4]thiadiazole derivatives has been achieved through a double [3+2] 1,3-dipolar cycloaddition of nitrilimines with carbon disulfide. nih.gov This efficient method allows for the formation of two rings in a single step, directly constructing the spirocyclic scaffold.

The regioselectivity of 1,3-dipolar cycloadditions is a key aspect, and in many cases, a single regioisomer is formed selectively. This control is often dictated by both electronic and steric factors of the reacting partners. The stereochemistry of the resulting spirocyclic compounds can also be controlled, leading to the formation of specific diastereomers.

Table 2: Examples of 1,3-Dipolar Cycloadditions in Spiro[4.4]nonane Analogue Synthesis
1,3-DipoleDipolarophileProductKey FeatureReference
NitriliminesCarbon DisulfideSpiro[4.4]thiadiazoleDouble [3+2] cycloaddition nih.gov
Azomethine YlidesAlkenesSpiropyrrolidinesHigh stereoselectivity
NitronesAlkenesSpiroisoxazolidinesRegioselective

Intramolecular cycloaddition reactions offer a highly efficient route to spirocyclic systems by tethering the two reacting components within the same molecule. This pre-organization often leads to enhanced reactivity and selectivity.

A significant application of this strategy is the intramolecular 1,3-dipolar cycloaddition of alkenylnitrones. This approach has been used to synthesize sterically hindered spirocyclic nitroxides. The reaction involves the formation of an alkenylnitrone, which then undergoes an intramolecular cycloaddition to form a tricyclic isoxazolidine (B1194047) intermediate. Subsequent ring-opening of the isoxazolidine yields the desired spirocyclic pyrrolidine.

The intramolecular nitrile oxide cycloaddition has also been employed for the construction of spirocycles, as demonstrated in the total synthesis of spirocyclic alkaloids. This method showcases the utility of intramolecular cycloadditions in the synthesis of complex natural products containing the spiro[4.4]nonane motif.

Furthermore, intramolecular Diels-Alder reactions of substrates containing both a diene and a dienophile tethered together provide another powerful avenue for the synthesis of spiro[4.4]nonane derivatives. The stereochemical outcome of these reactions is often highly predictable, governed by the geometry of the transition state.

Radical Cyclization and Bicyclization Approaches

Radical cyclization reactions represent a powerful tool for the construction of complex cyclic systems, including the spiro[4.4]nonane framework. These approaches often rely on the generation of a radical species that subsequently undergoes one or more intramolecular cyclization events to form the desired spirocyclic structure.

Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives

A significant advancement in the synthesis of nitrogen-containing spirocycles is the use of a domino radical bicyclization to create 1-azaspiro[4.4]nonane derivatives. nih.govacs.org This methodology involves a cascade process where two rings are formed in a single synthetic step, constructing the characteristic spirocyclic core with a quaternary carbon center. acs.org

The process is initiated from specifically designed O-benzyl oxime ethers that contain either a brominated or iodinated aromatic ring, or a terminal alkynyl group, along with an alkenyl moiety. nih.govacs.org The bicyclization is typically initiated by radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) at reflux or triethylborane (B153662) (Et₃B) at room temperature, and is promoted by a radical mediator like tributyltin hydride (Bu₃SnH). nih.govacs.org The reaction proceeds through the formation and subsequent capture of alkoxyaminyl radicals. nih.govacs.org

This synthetic strategy yields the 1-azaspiro[4.4]nonane skeleton in moderate yields, ranging from 11% to 67%, typically as a mixture of diastereomers with a preference for the trans configuration. nih.govacs.org The success of the reaction is influenced by the nature of the substituents on the alkenyl moiety. Optimal results are achieved when the alkenyl group is attached to electron-withdrawing groups or aryl substituents. Conversely, if the oxime radical precursor is linked to a methyl-substituted olefin, the capture of the alkoxyaminyl radical is hindered, leading primarily to the formation of a monocyclized product. nih.gov

Spiroannulation Techniques for Spiro[4.4]nonane Systems

Spiroannulation refers to a set of methods where a new ring is formed and attached to a pre-existing ring system through a single, shared spiro-carbon atom. Various techniques have been developed to construct the spiro[4.4]nonane system.

One innovative approach is a thermodynamically unfavorable (4+1) desymmetrizing spiroannulation. This method utilizes a vinylogous organocatalytic enantioselective desymmetrizing (4+1) cycloaddition involving an alkylidene malononitrile (B47326) and cyclopent-1,3-dienone. researchgate.net This carbospiroannulation technique produces functionally rich spiro[4.4]nonane structures with three stereocenters in good to high yields and enantiomeric ratios. researchgate.net

Another effective method involves a tandem [4+2]-cycloaddition/aromatization reaction sequence. In this strategy, spiro[4.4]nona-2,7-diene-1,6-dione acts as the dienophile. nih.gov An active diene component is generated in situ using systems like tetrabromoxylene/NaI or 1,3-diphenylisobenzofuran/BF₃, or by using substituted cyclones. The initial Diels-Alder adduct undergoes immediate aromatization to yield both symmetric and asymmetric fused spiro[4.4]-nonane-dione derivatives. nih.gov

Intramolecular Aldol Cyclizations in Spiro[4.4]nonane Ring Closure

Intramolecular aldol cyclizations are a classic and reliable method for forming five-membered rings, making them well-suited for the final ring-closing step in the synthesis of spiro[4.4]nonane systems. This strategy is particularly effective in constructing the second five-membered ring onto a pre-existing cyclopentane derivative, thereby completing the spirocyclic framework. The reaction involves the base- or acid-catalyzed intramolecular reaction between an enolate and a ketone or aldehyde within the same molecule. This approach has been instrumental in the synthesis of natural products containing the spiro[4.4]dec-2-ene structure, such as (−)-agarospirol and (−)-β-vetivone. researchgate.net The efficiency and stereochemical control of the aldol cyclization are critical for the successful synthesis of these complex spirocyclic targets. researchgate.netresearchgate.net

Ring Expansion and Skeletal Rearrangement Strategies Towards Spiro[4.4]nonanes

Ring expansion and skeletal rearrangements offer non-traditional yet powerful pathways to access the spiro[4.4]nonane core. These methods often involve the transformation of smaller, more readily available ring systems into the desired spirocyclic structure through complex, often metal-catalyzed, bond reorganizations.

Metal-Catalyzed Rearrangements, with Emphasis on Pd(II)-Mediated Vinyl Shifts

Palladium(II) catalysis has enabled novel skeletal rearrangements for the synthesis of complex molecules. A notable example is the rearrangement of a carboxy-substituted spiro[4.4]nonatriene to form aryl-substituted, enantioenriched annulated fulvenes. nih.govrsc.orgucla.edu This transformation proceeds through an oxidative Heck cascade reaction that is interrupted by a novel Pd(II)-mediated 1,5-vinyl shift from a vinyl–palladium intermediate. nih.govrsc.org

The reaction mechanism, supported by Density Functional Theory (DFT) calculations, suggests that after the initial Heck reaction, the resulting vinyl-palladium species undergoes a 1,5-vinyl shift, which converts the spiro[4.4]nonane framework into a fused bicyclic system. nih.govrsc.org The process concludes with protodepalladation to yield the final fulvene (B1219640) product. This spiro-to-fused bicycle conversion is tolerant of a variety of electron-rich and electron-deficient arylboronic acids, providing access to a range of mono- and diaryl substituted annulated fulvenes in moderate to good yields and enantiomeric ratios. nih.govrsc.org

This palladium-catalyzed domino reaction sequence begins with a Narasaka–Heck type cyclization to form a σ-alkyl-Pd(II) intermediate, which then undergoes intramolecular C–H activation to generate a key spiropalladacycle intermediate. nih.gov This intermediate can then be trapped by various reagents to assemble a range of spirocyclic compounds. nih.govmdpi.com

Table 1: Scope of the Pd(II)-Mediated Rearrangement of Spiro[4.4]nonatriene

EntryArylboronic AcidProductYield (%)Enantiomeric Ratio (er)
14-Methoxyphenylboronic acidMono-aryl fulvene7594:6
2Phenylboronic acidMono-aryl fulvene6893:7
34-Fluorophenylboronic acidMono-aryl fulvene6592:8
44-Trifluoromethylphenylboronic acidMono-aryl fulvene5591:9
5Naphthalene-2-boronic acidMono-aryl fulvene7094:6
6Phenylboronic acid (excess)Di-aryl fulvene60-

This table is a representative summary based on findings reported in the literature; specific conditions may vary. nih.govrsc.org

Enantioselective Ring Expansion in Spirocyclic Nucleoside Synthesis

Spirocyclic nucleosides are a class of conformationally restricted nucleoside analogues that have garnered significant interest for their potential pharmacological activities. thieme-connect.de The introduction of a spirocyclic scaffold, particularly at the anomeric carbon (C-1'), can significantly influence the sugar pucker and the orientation of the nucleobase, which in turn affects biological activity. thieme-connect.de

Enantioselective ring expansion is a key strategy for accessing these complex structures. These methods often start with smaller, chiral ring systems that are then expanded to form one of the five-membered rings of the spiro core. For instance, the ring expansion of a cyclopropane (B1198618) to a cyclobutane (B1203170) can be achieved through the rearrangement of an oxaspiro[2.2]pentane intermediate. nih.gov This process is driven by the release of ring strain and the formation of a stable carbonyl group. Similarly, the expansion of a 1-oxaspiro[2.3]hexane has been effectively used in the synthesis of natural products like pentalenolactone (B1231341) E. nih.gov The development of enantioselective variants of these ring-expansion reactions is crucial for producing optically active spirocyclic nucleosides and other complex chiral molecules. nih.govrsc.org

Synthesis of Heteroatom-Containing this compound Derivatives

The incorporation of heteroatoms into the spiro[4.4]nonane framework dramatically expands the chemical space and potential applications of these molecules. Advanced synthetic methodologies have been developed to introduce nitrogen, sulfur, oxygen, and phosphorus atoms, leading to a diverse array of heterocyclic spiro compounds with significant biological and chemical properties.

Formation of Spiro[4.4]thiadiazole Systems

A notable and efficient method for the synthesis of spiro[4.4]thiadiazole derivatives involves a double [3 + 2] 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.net This approach utilizes nitrilimines, generated in situ from hydrazonyl chlorides, which react with carbon disulfide under mild conditions. researchgate.netresearchgate.net The reaction proceeds without the need for a transition-metal catalyst and offers a straightforward and high-yielding route to these sulfur-containing spirocycles. researchgate.net

The proposed mechanism for this transformation begins with the dehydrohalogenation of a hydrazonyl chloride in the presence of a base to form a reactive nitrilimine intermediate. This intermediate then undergoes a 1,3-dipolar cycloaddition with one of the C=S double bonds of carbon disulfide. A second, subsequent intramolecular 1,3-dipolar cycloaddition of the other nitrilimine unit onto the remaining C=S bond completes the formation of the spiro[4.4]thiadiazole ring system. researchgate.net This process is characterized by its operational simplicity and the ready availability of the starting materials. researchgate.net

Table 1: Key Features of Spiro[4.4]thiadiazole Synthesis

FeatureDescription
Reaction Type Double [3 + 2] 1,3-dipolar cycloaddition
Key Reactants Hydrazonyl chlorides, Carbon disulfide
Intermediate Nitrilimine
Conditions Mild, base-mediated
Advantages High yields, operational simplicity, transition-metal free

Preparation of Spiro[4.4]oxaphospholene and -azaphospholene Systems

The synthesis of spiro[4.4]oxaphospholene and -azaphospholene systems, which incorporate phosphorus into the spirocyclic core, has been successfully achieved using carbohydrate templates. nih.govnih.gov This strategy involves a two-step sequence: phosphonylation followed by an intramolecular cyclization mediated by a carbanion. nih.govnih.gov

The initial step involves the phosphonylation of a cyanohydrin or aminonitrile derivative of a monosaccharide. nih.gov The subsequent cyclization step is crucial and has been found to be dependent on the presence of an electron-withdrawing group alpha to the phosphorus atom to prevent undesirable side reactions. nih.govnih.gov This carbanion-mediated phosphonate (B1237965) intramolecular cyclization (CPIC) leads to the formation of the desired spiro phosphorus-containing heterocycle. nih.gov For instance, N-methylated aminonitrile derivatives have been shown to undergo efficient cyclization with LDA to yield the corresponding azaphospholene ring. nih.gov

Table 2: Synthesis of Spiro[4.4]oxaphospholene and -azaphospholene Systems

StepDescriptionKey Reagents/Intermediates
1. Phosphonylation Introduction of a phosphonate group onto a carbohydrate-derived cyanohydrin or aminonitrile.Methyl methylphosphonochloridate, Et3N
2. Cyclization (CPIC) Carbanion-mediated intramolecular cyclization to form the spiro-heterocyclic ring.LDA, NaH

Synthetic Routes to Spiro[indoline-thiazolidinone] Frameworks

Spiro[indoline-thiazolidinone] derivatives represent an important class of heterocyclic compounds. A prevalent and efficient method for their synthesis is the one-pot, multi-component reaction involving an isatin (B1672199) derivative, a primary amine, and thioglycolic acid. thieme-connect.combeilstein-journals.org This condensation reaction typically proceeds via the formation of a Schiff base intermediate from the reaction of isatin and the amine. beilstein-journals.org Subsequent cyclocondensation of this intermediate with thioglycolic acid yields the spiro-thiazolidinone ring fused to the oxindole (B195798) core. beilstein-journals.org

Various catalysts can be employed to facilitate this transformation, including Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA), which can also act as a surfactant in aqueous media. thieme-connect.com The reaction conditions are often mild, and the use of green solvents like water enhances the environmental friendliness of the synthesis. thieme-connect.com The versatility of this method allows for the generation of a diverse library of spiro[indoline-thiazolidinone] derivatives by varying the substituents on the isatin and the primary amine. beilstein-journals.org

Construction of Pyrrolone-Based Spirocyclic Structures

The synthesis of spiro-oxindole-pyrrolone scaffolds can be achieved through a C(sp2)–H activation/annulation strategy. nih.gov This methodology involves the reaction of a suitable oxindole precursor with a diazo-substrate in the presence of a rhodium(III) catalyst. nih.gov

The proposed reaction mechanism initiates with the cleavage of a C–H bond by the Rh(III) catalyst, followed by the migratory insertion of the carbene generated from the diazo-compound. This leads to the formation of an alkyl rhodium intermediate. A subsequent Lossen rearrangement generates an isocyanate, which then undergoes an intramolecular nucleophilic addition to furnish the final spiro-oxindole-pyrrolone product. nih.gov Another approach involves the reaction of ninhydrin-malononitrile adducts with ethyl 2-(alkylamino)-4-aryl-4-oxo-but-2-enoates, which after a series of steps, can lead to spiro[cyclopenta[b]pyrrole-5,2'-indene] derivatives. nih.gov

Synthesis of Diazaspiro[4.4]non-X-one Derivatives

An elegant cascade reaction has been developed for the synthesis of 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones from N,O-diacyl hydroxylamines. thieme-connect.com This two-step procedure is initiated by a scispace.comscispace.com-sigmatropic rearrangement of the N,O-diacyl hydroxylamine, which is promoted by the formation of a silylketenaminal. thieme-connect.com This rearrangement is followed by an intramolecular cyclization and a final spirocyclization to yield the diazaspiro[4.4]nonane dione (B5365651) framework. thieme-connect.com The reaction conditions have been optimized to utilize a single equivalent excess of the necessary reagents to produce a variety of structurally diverse compounds within this class. thieme-connect.com

Strategies for Spirolactone Architectures Incorporating the this compound Core

Spirolactones are a significant class of natural products and synthetic compounds. scispace.comnih.gov Various synthetic strategies have been developed to construct these motifs, often with the simultaneous formation of the quaternary spiro center. scispace.com One innovative and environmentally friendly approach is a fully biocatalytic, multienzymatic pathway that converts hydroxy-functionalized furans into optically pure spirolactone building blocks. nih.gov This one-pot reaction cascade combines a chloroperoxidase, an oxidase, and an alcohol dehydrogenase to efficiently produce the spirocyclic products. nih.gov

Other methods for constructing spirolactones include:

Oxidative Dearomatization: Using hypervalent iodine(III) reagents to oxidize phenols. scispace.com

Halolactonization: Chiral bifunctional sulfide-catalyzed bromolactonizations of α-allyl carboxylic acids can produce γ-chiral α-spiro-γ-lactones. nii.ac.jp

Cycloaddition Reactions: Including Diels-Alder and [3 + 2]-type cyclizations. scispace.com

Radical-based Approaches: Utilizing radical cyclizations to form the spirocyclic system. scispace.com

A well-known example of a complex spirolactone is Spironolactone, a synthetic steroid. nih.gov Its synthesis often starts from dehydroepiandrosterone (B1670201) and involves key steps like the formation of a propionic acid side chain followed by lactonization to create the spirocyclic lactone ring. nih.gov

Advanced Stereochemical Control in Spiro 4.4 Non 3 En 2 One Synthesis

Enantioselective Synthesis Methodologies

The enantioselective synthesis of spirocycles has been a significant focus for organic chemists, driven by the unique three-dimensional properties these scaffolds impart to molecules. The development of asymmetric methodologies has been particularly spurred by the advent of organocatalysis, which has exponentially increased the number of available synthetic routes.

Asymmetric catalysis stands as a powerful tool for the enantioselective construction of spiro compounds, offering an efficient means to generate chiral molecules from prochiral starting materials. A notable example in the synthesis of the spiro[4.4]nonane core is the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement. This reaction has been developed to produce chiral spiro[4.4]nonane-1,6-diones with impressive yields and high enantiomeric excess (up to 97% ee). This method is significant as it represents a direct approach to asymmetrically synthesize cyclopentanones with four stereocenters.

Another innovative approach involves a carbene and thiourea (B124793) co-catalyzed desymmetrization process, which allows for rapid asymmetric access to spirocycles through the simultaneous installation of the spirocyclic core. Furthermore, chiral phosphoric acid-catalyzed desymmetrization through imine condensation provides an efficient route to cyclic β-enaminones from meso-1,3-diketones, which can serve as precursors to chiral spiro compounds.

Metal-catalyzed reactions also play a crucial role. For instance, palladium-catalyzed asymmetric (4 + 2) dipolar cyclization has been successfully employed for the synthesis of chiral spiro-indenes, which share the spirocyclic challenge. This method demonstrates high enantio- and diastereoselectivities, showcasing the potential of metal catalysis in constructing complex spiro architectures.

Table 1: Asymmetric Catalytic Approaches to Spiro[4.4]nonane Derivatives

Catalytic System Reaction Type Product Yield Enantiomeric Excess (ee)
Organocatalyst Nazarov cyclization/semipinacol rearrangement Chiral spiro[4.4]nonane-1,6-diones Up to 96% Up to 97%
Carbene/Thiourea Desymmetrization All-carbon spirocycles Good to high Good to high
Chiral Phosphoric Acid Desymmetrization via imine condensation Cyclic β-enaminones Excellent Excellent

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. This strategy has been effectively applied to the synthesis of spiro[4.4]nonane derivatives. One such method involves the use of C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries for the asymmetric alkylation and reduction of precursors to yield enantio- and diastereomerically enriched spirocyclic diones and diols.

The choice of ligand is also critical in metal-catalyzed asymmetric synthesis. For example, a spiro[4.4]-1,6-nonadiene-based phosphine-oxazoline ligand (SpinPHOX) has been used with an Iridium(I) complex for the asymmetric hydrogenation of 3-ylidenephthalides, achieving excellent enantiomeric excesses. While not directly applied to Spiro[4.4]non-3-en-2-one, this demonstrates the principle of using chiral ligands designed around a spiro core to induce asymmetry.

Phosphine-catalyzed [3+2]-cycloadditions represent another avenue where chiral auxiliaries can be employed. The use of a chiral camphor (B46023) sultam derivative of 2-butynoic acid in such reactions leads to the formation of spiro-heterocyclic products, highlighting the versatility of this approach.

Diastereoselective Synthesis of this compound and its Derivatives

In addition to controlling enantioselectivity, achieving a specific diastereomeric outcome is crucial when multiple stereocenters are present. Diastereoselective synthesis of spiro[4.4]nonane derivatives has been achieved through various strategies.

An enantio- and diastereodivergent [3 + 2] annulation reaction, employing a combination of N-heterocyclic carbene organocatalysis and iridium catalysis, allows for the synthesis of all four possible stereoisomers of α,β-disubstituted γ-butyrolactones. This level of control over both relative and absolute configuration is highly desirable in complex molecule synthesis.

Furthermore, a vinylogous organocatalytic enantioselective desymmetrizing (4+1) cycloaddition of alkylidene malononitrile (B47326) and cyclopent-1,3-dienone produces functionally rich spiro[4.4]nonane structures with three stereocenters in good to high yields and enantiomeric ratios.

Table 2: Diastereoselective Synthesis of Spiro[4.4]nonane Derivatives

Method Key Features Stereochemical Outcome
Dual Catalysis (NHC/Iridium) Enantio- and diastereodivergent [3+2] annulation Access to all four possible stereoisomers

Resolution Techniques for Spiro[4.4]nonane Stereoisomers

Resolution is a classical yet effective method for separating enantiomers from a racemic mixture. In the context of spiro[4.4]nonane synthesis, resolution techniques can be applied to key intermediates to obtain enantiopure starting materials.

A practical method for obtaining enantiopure spiro[4.4]nonane-1,6-dione involves the kinetic resolution of a ketone precursor through bioreduction with baker's yeast. This key step, followed by a sequence of reactions, allows for the gram-scale preparation of both enantiomers of the dione (B5365651) with excellent enantiopurities (up to >99% ee).

Another approach involves the conversion of a racemic mixture of spiro[4.4]-nonane-1,6-dione into trans, trans-spiro[4.4]nonane-1,6-diol. This diol can then be resolved into its enantiomers through the formation of diastereomeric esters with a chiral resolving agent, such as (−)-camphanic acid.

Mechanistic Investigations and Reaction Chemistry of Spiro 4.4 Non 3 En 2 One Systems

Transformations and Derivatizations of the Spiro[4.4]non-3-en-2-one Ring System

The reactivity of this compound is dominated by its two key functional groups: the ketone and the enone system. These sites allow for a wide range of chemical modifications and derivatizations.

The carbonyl group in this compound is susceptible to a variety of nucleophilic additions and reduction reactions, characteristic of cyclic ketones. While specific studies on this exact molecule are limited, the general reactivity patterns of ketones provide a clear indication of its expected chemical behavior.

Expected Ketone Transformations:

Reduction: The ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding Spiro[4.4]non-3-en-2-ol. The stereochemical outcome of this reduction would be of significant interest.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), are expected to add to the carbonyl carbon to form tertiary alcohols. This provides a straightforward method for introducing new carbon substituents at the C2 position.

Wittig Reaction: The carbonyl group can be converted into an exocyclic double bond through the Wittig reaction, using phosphorus ylides (Ph₃P=CR₂). This would transform the spiroenone into a spirodiene system.

Formation of Imines and Enamines: Reaction with primary amines would lead to the formation of the corresponding imine, while reaction with secondary amines would yield an enamine, further extending the synthetic utility of the scaffold.

These transformations highlight the ketone moiety as a key handle for structural modification, allowing for the introduction of diverse functional groups and the alteration of the electronic properties of the spirocyclic system.

The α,β-unsaturated ketone functionality is a powerful Michael acceptor and a reactive dienophile, opening avenues for conjugate additions and cycloaddition reactions. These reactions are fundamental for building molecular complexity.

Conjugate Addition (Michael Reaction): The enone system is highly susceptible to 1,4-conjugate addition by a wide range of soft nucleophiles. This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds at the β-position (C4) of the enone. masterorganicchemistry.comlibretexts.org

Nucleophiles: Suitable nucleophiles include enolates (from β-dicarbonyl compounds), organocuprates (Gilman reagents), thiols, and amines. masterorganicchemistry.com

Mechanism: The reaction proceeds via the nucleophilic attack at the β-carbon, forming a new enolate intermediate, which is subsequently protonated to give the 1,4-adduct. libretexts.org

Cycloaddition Reactions: The electron-deficient double bond of the enone system can participate as a dienophile in Diels-Alder [4+2] cycloaddition reactions. This strategy allows for the construction of new annulated ring systems fused to the spiro[4.4]nonane core. Studies on the related compound, spiro[4.4]nona-2,7-diene-1,6-dione, have demonstrated its utility as a dienophile in tandem [4+2]-cycloaddition/aromatization reactions to build fused scaffolds. nih.govacs.org Similarly, double 1,3-dipolar cycloadditions have been used to create spiro[4.4]thiadiazole derivatives, showcasing the versatility of the spiro framework in cycloaddition chemistry. rsc.orgrsc.org

Reaction TypeDescriptionPotential ReagentsExpected Product
Michael Addition1,4-conjugate addition of a soft nucleophile to the β-carbon of the enone.R₂CuLi, Malonates, Thiols, AminesSpiro[4.4]nonan-2-one with a new substituent at the C4 position.
Diels-Alder Reaction[4+2] cycloaddition where the enone acts as a dienophile.Conjugated dienes (e.g., Butadiene, Cyclopentadiene)A new six-membered ring fused to the spiro[4.4]nonane skeleton.
1,3-Dipolar CycloadditionReaction with 1,3-dipoles like nitrilimines or azomethine ylides.Nitrilimines (from hydrazonyl chlorides)A new five-membered heterocyclic ring fused to the spiro[4.4]nonane skeleton.

Molecular Rearrangements and Skeletal Reorganizations

Spiro[4.4]nonane systems can undergo fascinating skeletal reorganizations, particularly when mediated by transition metals. These rearrangements often involve the cleavage of carbon-carbon bonds and the formation of new ring systems, providing access to complex molecular architectures from simple precursors.

A prime example of skeletal reorganization is the palladium-mediated oxidative Heck cascade reaction observed in a carboxy-substituted spiro[4.4]nonatriene, a close relative of the title compound. researchgate.netresearchgate.net This reaction proceeds through several key organopalladium intermediates.

The catalytic cycle is initiated by the formation of an arylpalladium(II) species from a palladium(II) catalyst and an arylboronic acid. This species then coordinates to one of the double bonds of the spiro[4.4]nonatriene. The subsequent migratory insertion of the alkene into the Pd-C bond forms a σ-alkyl-palladium(II) intermediate (Int1 in literature). nih.gov It is from this intermediate, or a closely related vinyl-palladium species, that the rearrangement cascade begins. nih.govresearchgate.net

The transformation of the spiro[4.4]nonatriene system into a fused 5,6-bicyclic fulvene (B1219640) involves a crucial C-C bond cleavage. nih.govresearchgate.net Mechanistic investigations, supported by Density Functional Theory (DFT) calculations, have shed light on this complex process. researchgate.netresearchgate.netnih.gov

Three initial hypotheses were considered for the C-C cleavage event:

A 1,5-vinyl shift from the initially formed Heck product.

A β-carbon elimination from the alkyl-palladium intermediate (Int1 ). nih.gov

A dyotropic shift from a vinyl-palladium species. nih.gov

Experimental results and DFT calculations strongly support a novel pathway involving a Pd(II)-mediated 1,5-vinyl shift . researchgate.netgoogle.com This rearrangement does not occur from the isolated Heck product but rather from a vinyl-palladium intermediate (Int5 ) along the oxidative Heck pathway. nih.gov This vinyl shift has a significantly lower energy barrier compared to the uncatalyzed thermal rearrangement, which requires temperatures over 100°C. nsf.gov The shift leads to the cleavage of one of the cyclopentane (B165970) rings and the formation of a fused bicyclic palladium intermediate, which then undergoes protodepalladation to yield the final annulated fulvene product. researchgate.netgoogle.com This cascade represents a significant expansion of the reactivity of spirononenes, demonstrating their potential to be converted into fused bicyclic systems through a palladium-mediated C-C cleavage and vinyl shift. researchgate.net

ReactionKey IntermediateKey Mechanistic StepOutcomeReference
Oxidative Heck CascadeAlkyl-palladium(II) (Int1), Vinyl-palladium(II) (Int5)Pd(II)-mediated 1,5-vinyl shiftSkeletal rearrangement to annulated fulvene nih.govresearchgate.net
Thermal RearrangementN/A (concerted)1,5-vinyl shiftRearrangement to 5,6-fused ring systems (high temp) nsf.gov

Exploration of Photochemical and Thermal Reactivity

The unique electronic and structural properties of spiro-conjugated systems make their photochemical and thermal reactivity a subject of considerable interest.

Photochemical Reactivity: The photochemistry of enones is a well-established field, with reactions typically proceeding from the n-π* or π-π* triplet excited states. youtube.com For this compound, several photochemical transformations can be anticipated:

[2+2] Photocycloaddition: Intermolecular or intramolecular [2+2] cycloaddition is a hallmark reaction of enones. Irradiation in the presence of an alkene would likely lead to the formation of a cyclobutane (B1203170) ring fused to the spirocyclic core.

Photoisomerization: Irradiation could induce cis-trans isomerization if substituents were present on the double bond, or potentially lead to skeletal rearrangements. For example, light-induced transformations of certain enones can lead to the formation of spiro-β-lactams through hydrogen abstraction pathways. researchgate.net

Thermal Reactivity: Uncatalyzed thermal rearrangements of spiro[4.4]nonane systems typically require high temperatures. Semmelhack and coworkers reported that spiro[4.4]nonatetraenes and related trienes undergo skeletal rearrangements to form indene (B144670) systems at elevated temperatures. researchgate.net This type of rearrangement is proposed to proceed through a 1,5-vinyl shift mechanism, similar to that observed in the palladium-catalyzed reaction but with a much higher activation barrier. nsf.gov It is plausible that this compound could undergo similar, albeit likely more complex, thermal reorganizations under forcing conditions.

Applications of Spiro 4.4 Non 3 En 2 One Scaffolds in Modern Chemical Synthesis

Role as Chiral Ligands in Asymmetric Catalysis

Derivatives of the spiro[4.4]nonane skeleton are pivotal in the development of chiral ligands for transition-metal-catalyzed asymmetric reactions. oup.com The inherent rigidity of the spirocyclic system and the well-defined spatial arrangement of coordinating groups contribute to high levels of stereocontrol in a variety of chemical transformations. The design of these ligands often involves the strategic placement of phosphine (B1218219) or nitrogen-containing groups on the spiro[4.4]nonane backbone, creating a chiral environment around a metal center. oup.comnih.gov

A notable class of ligands based on this framework are spiro bis(oxazoline) and spiro bis(pyrazole) ligands, which have been synthesized from spiro[4.4]nonane-1,6-dione. researchgate.net These ligands have proven effective in copper-catalyzed asymmetric reactions. researchgate.net Furthermore, chiral phosphine-oxazoline ligands, such as SpinPHOX, derived from racemic spiro[4.4]nonane-1,6-dione, have been developed and utilized in highly efficient iridium-catalyzed asymmetric hydrogenations. oup.com

Catalytic Asymmetric Hydrogenation Reactions

The spiro[4.4]nonane scaffold has been successfully incorporated into various phosphine ligands for catalytic asymmetric hydrogenation, a fundamental process for producing enantiomerically pure compounds. The unique stereoelectronic properties of these spiro-based ligands allow for high enantioselectivity and catalytic activity in the hydrogenation of a range of prochiral substrates, including olefins and ketones. researchgate.netresearchgate.net

The development of C-stereogenic chiral phosphine ligands has been a significant advancement in this area. These ligands, many of which are multidentate, create a well-defined chiral pocket around the metal catalyst, leading to effective stereochemical control. For instance, bisphosphinite ligands based on the spiro[4.4]nonane structure have demonstrated excellent performance in the rhodium-catalyzed hydrogenation of dehydroamino acids. oup.com

Below is a table summarizing the application of spiro[4.4]nonane-based ligands in asymmetric hydrogenation:

Ligand TypeMetal CatalystSubstrate TypeAchieved Enantioselectivity (ee)
Spiro Bisphosphinites (SpirOP, SpiroNP)RhodiumDehydroamino acidsExcellent
Spiro Phosphine-Oxazoline (SpinPHOX)IridiumVariousHigh
P-Chiral Phosphine LigandsRhodiumUnsaturated prochiral olefinsUp to 98%

Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Beyond hydrogenation, ligands derived from the spiro[4.4]nonane framework have been instrumental in a variety of asymmetric carbon-carbon and carbon-heteroatom bond-forming reactions. oup.com These transformations are crucial for the construction of complex molecular architectures.

For example, Si-centered spirodiphosphine (Si-SDP) ligands have shown superior reactivity in the enantioselective hydrosilylation/cyclization of 1,6-enynes, yielding chiral pyrrolidines with high enantioselectivity. nih.gov This reaction involves the formation of both a carbon-carbon and a carbon-silicon bond. nih.gov Additionally, copper complexes with spiro bis(oxazoline) and spiro bis(pyrazole) ligands have been effectively used in asymmetric glyoxylate-ene reactions. researchgate.net

The versatility of these spiro-based ligands is further highlighted by their application in diverse reactions such as palladium-catalyzed umpolung allylations and nickel-catalyzed three-component coupling reactions. oup.com

The following table details examples of these bond-forming reactions:

Reaction TypeLigandMetal CatalystProductEnantiomeric Excess (ee)
Hydrosilylation/Cyclization of 1,6-enynesSi-centered spirodiphosphine (Si-SDP)RhodiumChiral pyrrolidinesUp to 92%
Glyoxylate-ene reactionSpiro bis(oxazoline) / Spiro bis(pyrazole)CopperNot specifiedNot specified
Aminocyanation of alkenesSKP ligandPalladiumNot specifiedNot specified

Utilization as Chiral Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. sigmaaldrich.com Once the desired stereochemistry is achieved, the auxiliary is removed. sigmaaldrich.com While the spiro[4.4]nonane framework is more prominently featured in chiral ligands, its rigid and well-defined stereochemistry makes it a candidate for development as a chiral auxiliary. The principle of a chiral auxiliary is to attach it to a prochiral substrate, perform a diastereoselective reaction, and then cleave the auxiliary to yield an enantiomerically enriched product. sigmaaldrich.com

Precursors for the Total Synthesis of Complex Molecular Architectures and Natural Products

The spiro[4.4]nonane skeleton serves as a valuable starting point for the synthesis of more complex molecules, including various natural products. acs.org Its inherent spirocyclic nature can be either retained in the final product or used as a template to construct other intricate ring systems. The reactivity of functional groups on the spiro[4.4]nonane ring system, such as the enone moiety in Spiro[4.4]non-3-en-2-one, allows for a wide range of chemical transformations.

The 1-azaspiro[4.4]nonane ring system, for instance, is a core component of Cephalotaxus alkaloids, which exhibit potent antiproliferative activities. acs.org Synthetic strategies often focus on the efficient construction of this spirocyclic core. researchgate.net

Assembly of Angular Tricyclic Systems

The spiro[4.4]nonane framework can be strategically rearranged to form angularly fused tricyclic systems. These structures are found in a variety of biologically active natural products. nih.gov Synthetic methodologies have been developed to convert spirocyclic compounds into these more complex polycyclic skeletons. For example, Lewis acid-catalyzed dearomative (3+2) cycloadditions have been employed to construct angular tricyclic carbocycles from readily available starting materials. nih.gov An efficient four-step synthesis of angularly fused tricyclic hydantoins, which are precursors to bicyclic prolines, has also been reported. researchgate.net

Synthesis of Spirolactone Natural Product Analogues

Spirolactones are a significant class of natural products with diverse biological activities. nih.govnih.gov The spiro[4.4]nonane framework provides a versatile scaffold for the synthesis of analogues of these natural products. researchgate.net The enone functionality in this compound is a key reactive site that can be elaborated to form the lactone ring and introduce other desired functionalities.

For example, the 1,7-dioxaspiro[4.4]nonane core, found in the natural product longianone, is a related structural motif. nih.gov Synthetic strategies towards spirolactones often involve intramolecular cyclization reactions. researchgate.net The development of new synthetic methods allows for the construction of complex and variably substituted spirolactone products. nih.gov

Development of Novel Molecular Scaffolds for Chemical Research

The rigid, three-dimensional structure of the spiro[4.4]nonane framework, including derivatives like this compound, has garnered significant interest in the field of chemical synthesis as a foundation for developing novel molecular scaffolds. bldpharm.comnih.gov These scaffolds serve as core structures that can be systematically modified to explore chemical space and generate libraries of compounds with diverse properties. The inherent three-dimensionality offered by the spirocyclic system is a significant advantage over flat, aromatic structures, often leading to improved physicochemical properties and greater success in clinical translation for drug discovery. bldpharm.com

The development of novel molecular scaffolds based on the spiro[4.4]nonane core often involves strategic synthetic routes to introduce a variety of functional groups and stereocenters. Researchers have successfully synthesized a range of spirocyclic scaffolds that provide incremental changes in the orientation of peripheral substituents, allowing for a detailed exploration of structure-activity relationships. nih.gov A key characteristic of these scaffolds is their high sp3 carbon content, which is crucial for the three-dimensional exploration of chemical space. nih.gov

One notable approach to creating novel spiro[4.4]nonane-based scaffolds involves the use of N-Boc protected cyclic 2-aminoketones as starting materials. nih.gov This method allows for the construction of spirocyclic systems containing tetrahydrofuran (B95107) (THF) and dihydrofuran (DHF) rings. The synthesis of these scaffolds enables the creation of building blocks that can be further elaborated to produce a diverse range of molecules for chemical research. nih.gov

For instance, the synthesis of spirocyclic THF methanols can be achieved through a multi-step process. The initial reaction of an N-Boc protected cyclic ketone with homoallyl magnesium bromide, pre-treated with cerium chloride, yields tertiary alcohols. Subsequent epoxidation with m-chloroperoxybenzoic acid (mCPBA) leads to a spontaneous and favored 5-exo-tet nucleophilic attack, resulting in the formation of racemic spirocyclic THF methanols. nih.gov These resulting diastereomers can, in some cases, be separated for more specific applications. nih.gov

The versatility of the spiro[4.4]nonane framework is further demonstrated by the synthesis of optically active derivatives. For example, (5S)-Spiro[4.4]nona-3,8-diene-2,7-dione and (5S)-spiro[4.4]nona-2,7-diene-1,6-dione have been successfully prepared, highlighting the potential for creating chiral scaffolds for asymmetric synthesis and other specialized applications. rsc.org

The development of these novel molecular scaffolds is not limited to a single synthetic pathway. Researchers are continuously exploring new methods, such as tandem [4+2]-cycloaddition/aromatization reactions and phosphine-catalyzed [3+2]-cycloadditions, to construct diverse spiro[4.4]nonane-based structures. These innovative synthetic strategies expand the accessible chemical space and provide new tools for chemical and medicinal research.

The following table summarizes examples of synthetic strategies employed in the development of novel spiro[4.4]nonane-based molecular scaffolds.

Starting MaterialKey ReactionsResulting ScaffoldReference
N-Boc protected cyclic 2-aminoketonesAddition of homoallyl magnesium bromide, epoxidation, intramolecular cyclizationSpirocyclic tetrahydrofuran (THF) methanols nih.gov
N-Boc protected cyclic 2-aminoketonesConversion to 3-furanones, formation of tosylhydrazones, base-induced eliminationSpirocyclic dihydrofuran (DHF) scaffolds nih.gov
2-Oxoglutaric acidIndium-mediated allylation, diastereoselective iodocyclization1,7-Dioxa-2,6-dioxospiro[4.4]nonanes researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Spiro[4.4]non-3-en-2-one, and how can reaction conditions be optimized for yield?

  • Answer : A common method involves 1,3-dipolar cycloaddition reactions. For example, nitrilimines generated in situ from hydrazonyl halides react with dipolarophiles like CS2 under transition-metal-free conditions to form spiro[4.4]thiadiazole derivatives. Optimize yield by adjusting base concentration (e.g., triethylamine), solvent polarity, and reaction temperature (typically 60–80°C). Purification via column chromatography using ethyl acetate/hexane mixtures is recommended . Enzymatic pathways, such as biocatalytic rearrangements of furans to spirolactones, offer alternative routes under mild conditions .

Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure of this compound derivatives?

  • Answer :

  • 1H NMR : Identify sp<sup>2</sup> hybridized protons (e.g., high-field "inner" olefinic protons at δ 5.2–5.5 ppm) and coupling constants (J ≈ 8–10 Hz for conjugated systems). Compare experimental data with computed spectra using iterative calculations .
  • 13C NMR : Assign spiro carbon signals (typically δ 90–110 ppm) and carbonyl carbons (δ 170–190 ppm). Use DEPT-135 to distinguish CH3, CH2, and quaternary carbons .
  • IR : Confirm lactone carbonyl stretches (C=O at ~1750 cm<sup>-1</sup>) and sp<sup>2</sup> C-H bending (~950 cm<sup>-1</sup>) .

Q. What computational tools are recommended to predict physicochemical properties (e.g., logP, boiling point) of this compound derivatives?

  • Answer : Use in silico platforms like ChemAxon or ACD/Labs to calculate logP, polar surface area, and boiling points. Validate predictions experimentally:

  • Density : Compare computed values (e.g., 1.207 g/cm<sup>3</sup>) with pycnometry .
  • Boiling point : Experimental gas chromatography (GC) under reduced pressure can verify theoretical estimates (e.g., 478.9°C at 760 mmHg) .

Q. What strategies ensure a systematic literature review for identifying research gaps in spirocyclic compound chemistry?

  • Answer :

  • Databases : Use SciFinder, Reaxys, and PubMed with keywords: "this compound," "synthesis," "NMR analysis," and "biological activity."
  • Citation tracking : Mine references from seminal papers (e.g., Zhao et al., 2009) to locate foundational studies .
  • Gap analysis : Prioritize systematic reviews over opinion-based articles to identify understudied areas (e.g., spiro aromaticity controversies) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pesticidal activity of this compound derivatives?

  • Answer :

  • Bioassays : Test derivatives against target organisms (e.g., Aedes aegypti) using biting deterrence assays. Compare activity to DEET or spiromesifen (EPA-registered pesticide) .
  • SAR parameters : Vary substituents (e.g., mesityl groups) and correlate with logP, steric bulk, and hydrogen-bonding capacity. Use multivariate regression to identify key pharmacophores .

Q. How can conflicting NMR data on spiro aromaticity be resolved?

  • Answer :

  • Iterative simulations : Refine coupling constants (e.g., JHH and JCH) using software like MestReNova. Compare computed vs. experimental spectra to validate assignments .
  • Isotopic labeling : Introduce <sup>13</sup>C at spiro carbons to track conjugation effects. Use 2D NMR (HSQC, HMBC) to confirm through-space interactions .

Q. What experimental approaches validate computational predictions of this compound reactivity in cycloaddition reactions?

  • Answer :

  • Kinetic studies : Monitor reaction progress via <sup>1</sup>H NMR to compare theoretical activation energies (DFT calculations) with observed rates .
  • Isolation of intermediates : Trap nitrilimine intermediates using low-temperature techniques (-78°C) and characterize via X-ray crystallography .

Q. How can frameworks like PICO or FINER improve experimental design for this compound studies?

  • Answer :

  • PICO : Define Population (e.g., hybrid imported fire ants), Intervention (derivative concentration), Comparison (DEET), and Outcome (repellency %). Use ANOVA for statistical analysis .
  • FINER criteria : Ensure feasibility (e.g., compound availability), novelty (e.g., unexplored substituents), and relevance (e.g., resistance mitigation in pesticides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.